tert-butyl N-(6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)carbamate
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Overview
Description
tert-Butyl N-(6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)carbamate: is a synthetic organic compound with the molecular formula C16H24N2O2. It is a derivative of indene, a bicyclic hydrocarbon, and contains a tert-butyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)carbamate typically involves multiple stepsThe reaction conditions often include the use of reagents such as tert-butyl chloroformate and amines under controlled temperatures and pH .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)carbamate is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of biologically active compounds and materials .
Biology: In biological research, this compound is used to study the effects of indene derivatives on biological systems.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of tert-butyl N-(6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with specific molecular targets. The compound’s indene core allows it to bind to various receptors and enzymes, potentially modulating their activity. The tert-butyl carbamate group can enhance the compound’s stability and bioavailability, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl carbamate
Uniqueness: Compared to similar compounds, tert-butyl N-(6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)carbamate stands out due to its unique indene core structure. This feature provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl N-(6-amino-3,3-dimethyl-1,2-dihydroinden-1-yl)carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-13-9-16(4,5)12-7-6-10(17)8-11(12)13/h6-8,13H,9,17H2,1-5H3,(H,18,19) |
InChI Key |
BXRBRLKQFCQTGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C1C=CC(=C2)N)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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